3-amino-1-cyclopropylpiperidine-2,6-dione hydrochloride
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Overview
Description
3-amino-1-cyclopropylpiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
The preparation of 3-amino-1-cyclopropylpiperidine-2,6-dione hydrochloride involves several synthetic steps. One method includes the following steps :
Protection of L-Glutamine: In an alkaline medium, L-Glutamine is protected to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N, N-dimethylaminopyridine, the protected L-Glutamine undergoes cyclization to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection and Hydrochloric Acid Salt Formation: The cyclized product is deprotected in an acid medium, and hydrochloric acid is added to obtain 3-amino-2,6-piperidine dione hydrochloride.
This method is advantageous due to its mild reaction conditions, high purity of the final product, and cost-effectiveness, making it suitable for industrial production.
Chemical Reactions Analysis
3-amino-1-cyclopropylpiperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-1-cyclopropylpiperidine-2,6-dione hydrochloride has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-amino-1-cyclopropylpiperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-amino-1-cyclopropylpiperidine-2,6-dione hydrochloride can be compared with other similar compounds, such as 3-amino-2,6-piperidinedione hydrochloride While both compounds share a piperidine core, the presence of the cyclopropyl group in this compound provides unique structural and chemical properties
Similar compounds include:
- 3-amino-2,6-piperidinedione hydrochloride
- 3-amino-1-propanesulfonic acid
- 3-amino-2,6-dioxo-piperidine hydrochloride
These compounds share structural similarities but differ in specific functional groups and substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
2648939-43-7 |
---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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